![molecular formula C15H8ClF4N3O3S B14947725 N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B14947725.png)
N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-CHLORO-4-FLUOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-2-THIOPHENECARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a chlorofluorophenyl group, a trifluoromethyl group, and a thiophenecarboxamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Vorbereitungsmethoden
The synthesis of N-[1-(3-CHLORO-4-FLUOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-2-THIOPHENECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the imidazolidinyl ring, followed by the introduction of the chlorofluorophenyl and trifluoromethyl groups. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the imidazolidinyl ring.
Substitution: The chlorofluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
N-[1-(3-CHLORO-4-FLUOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-2-THIOPHENECARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Wirkmechanismus
The mechanism of action of N-[1-(3-CHLORO-4-FLUOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
N-[1-(3-CHLORO-4-FLUOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-2-THIOPHENECARBOXAMIDE can be compared with other similar compounds, such as:
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: This compound also contains a chlorofluorophenyl group and is used in cancer therapy.
1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea: This compound shares the trifluoromethyl and chlorofluorophenyl groups and is studied for its analgesic properties
The uniqueness of N-[1-(3-CHLORO-4-FLUOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-2-THIOPHENECARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse biological activities.
Eigenschaften
Molekularformel |
C15H8ClF4N3O3S |
|---|---|
Molekulargewicht |
421.8 g/mol |
IUPAC-Name |
N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H8ClF4N3O3S/c16-8-6-7(3-4-9(8)17)23-12(25)14(15(18,19)20,22-13(23)26)21-11(24)10-2-1-5-27-10/h1-6H,(H,21,24)(H,22,26) |
InChI-Schlüssel |
DBDXBXZYYSTDIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C(=O)NC2(C(=O)N(C(=O)N2)C3=CC(=C(C=C3)F)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-{3,5-dichloro-4-[(4-methylbenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B14947642.png)
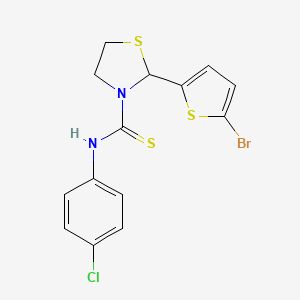
![11-(2-chloro-6-fluorophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14947650.png)
![Ethyl 2-{[(2,4-dichloro-5-sulfamoylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14947651.png)
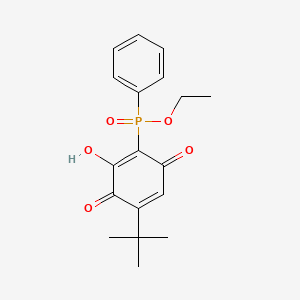
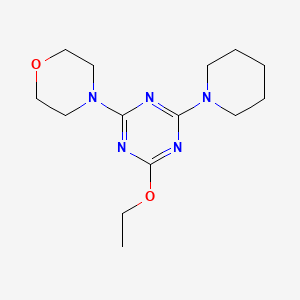
![ethyl {2-ethoxy-4-[(E)-(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B14947674.png)
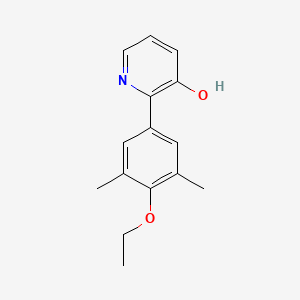
![4-Tert-butyl-N-{[(3-methylphenyl)carbamothioyl]amino}benzamide](/img/structure/B14947694.png)
![1-[4-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B14947696.png)
![methyl 4-({[(2Z)-3-benzyl-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B14947698.png)
![5-(4-Ethoxyphenyl)-1-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B14947712.png)
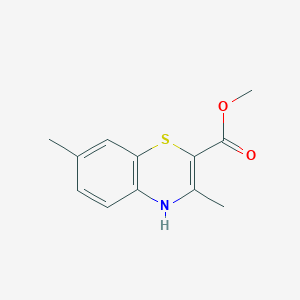
![Methyl 4,5-dimethyl-2-{[(4-methylphenyl)sulfonyl]amino}thiophene-3-carboxylate](/img/structure/B14947731.png)
